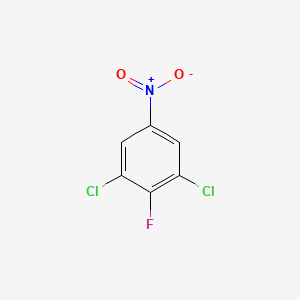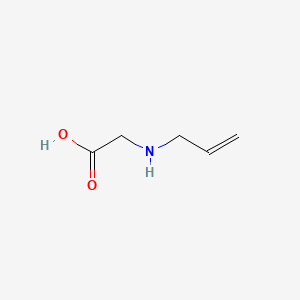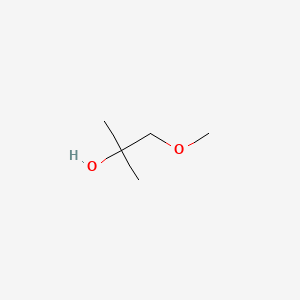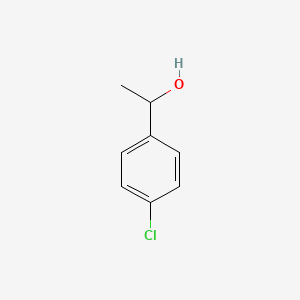
1-(4-クロロフェニル)エタノール
概要
説明
1-(4-Chlorophenyl)ethanol, also known as 4-Chlorophenyl methyl carbinol or 1-(4’-Chlorophenyl)-1-hydroxyethane, is a chemical compound with the molecular formula C8H9ClO . It is used in laboratory chemicals .
Synthesis Analysis
1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)ethanol is characterized by a chlorine atom (Cl) attached to a phenyl group (C6H4), which is further attached to a carbon atom © that is bonded to a hydroxyl group (OH) and a methyl group (CH3) .Chemical Reactions Analysis
1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)ethanol is a liquid at room temperature. It has a refractive index of 1.541, a boiling point of 119 °C at 10 mmHg, and a density of 1.171 g/mL at 25 °C .Relevant Papers 1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts . Further details about these studies are not provided in the search results.
科学的研究の応用
有機合成:転移脱水素化における触媒
CPEは、アルコールの転移脱水素化における触媒として利用されます 。このプロセスには、アルコール分子から水素を除去することが含まれ、通常はパラジウム触媒とオレフィンを水素受容体として使用します。CPEがこの反応における役割は、水素の移動を促進し、アルデヒドやケトンを合成することを可能にするものであり、これらはさまざまな化学物質の製造における貴重な中間体です。
工業触媒:安定性と再利用性
工業用途では、CPEはアセトンシアンヒドリンなどの一般的な代替品よりも優れた触媒として機能します 。高温下での安定性と、触媒活性を失うことなく複数回再利用できる能力により、大規模反応に適した効率的かつ費用対効果の高い選択肢となります。
分析化学:キラルクロマトグラフィー
CPEはキラル性を示し、キラルクロマトグラフィーでの使用に適しています 。この用途は、特に医薬品業界において重要であり、薬物の安全性と有効性を確保するために、エナンチオマーの分離が必要となります。
製薬研究:薬物合成
CPEのキラル性により、目的の光学異性体純度を持つ薬物の合成にも使用できます 。これは、多くの場合、一方のエナンチオマーのみが治療的に有効であるため、より効果的で副作用の少ない薬物の開発にとって重要です。
作用機序
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, such as binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects on cellular function and overall organism health .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability and pharmacokinetic behavior .
Result of Action
Similar compounds have been found to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1-(4-Chlorophenyl)ethanol can be influenced by various environmental factors . For instance, the presence of other substances, pH levels, temperature, and light exposure can all impact the compound’s activity .
生化学分析
Biochemical Properties
1-(4-Chlorophenyl)ethanol interacts with various enzymes and proteins in biochemical reactions. It has been used to study transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts . This suggests that it may interact with enzymes involved in dehydrogenation reactions.
Cellular Effects
It has been used in studies involving Escherichia coli, where it showed improved performance in the synthesis of (S)-1-(2-chlorophenyl)ethanol . This suggests that it may influence cellular processes and functions, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role in transfer dehydrogenation of various alcohols suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
Its use in various biochemical studies suggests that it is stable under laboratory conditions .
Metabolic Pathways
Its role in transfer dehydrogenation of various alcohols suggests that it may interact with enzymes involved in dehydrogenation reactions .
特性
IUPAC Name |
1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSNPUNXINWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871854 | |
| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3391-10-4 | |
| Record name | 1-(4-Chlorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-chloro-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-chloro-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


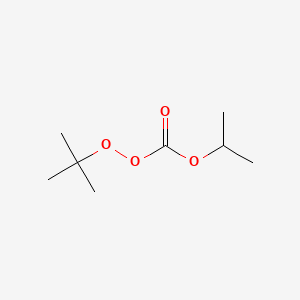
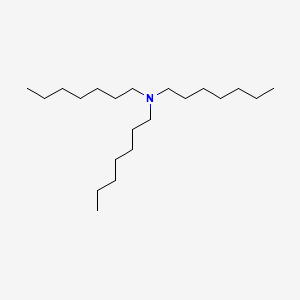
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
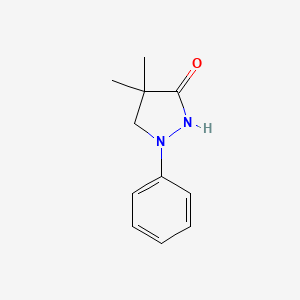
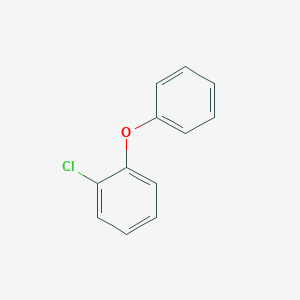
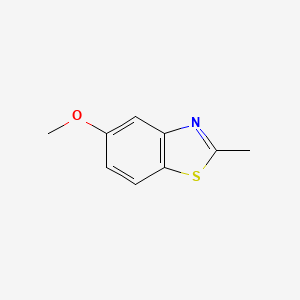
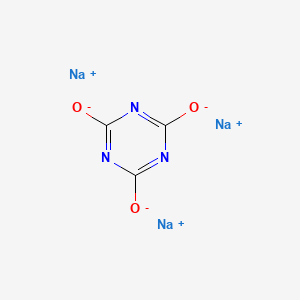
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
